8-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one
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Overview
Description
8-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one: is a chemical compound with a quinazoline skeleton. Quinazoline derivatives have demonstrated various biological activities, including antitumor effects . In this article, we’ll explore its synthesis, properties, and applications.
Preparation Methods
The synthetic route for this compound involves several steps:
Chlorination: Commercially available (1) is chlorinated using phosphorus oxychloride to form (2).
Nucleophilic Substitution: Compound 2 reacts with substituted anilines (3a–3g) to yield key intermediates (4a–4g).
Hydrolysis: Intermediates 4a–4g are hydrolyzed with ammonia to produce (5a–5g).
Amidation: Compound 6 is synthesized by amidation of 2-chloroacetyl chloride, which reacts with intermediates 5a–5g to yield the target compounds with high yields.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction may involve hydrogenation with a metal catalyst.
Major Products: The products formed from these reactions can vary based on the substituents and reaction conditions.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its effects on cellular processes, such as cell growth and signaling pathways.
Medicine: Assess its antitumor activity and potential as a drug candidate.
Industry: Investigate its use in materials science or as a starting material for pharmaceutical synthesis.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular processes.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other quinazoline derivatives.
Similar Compounds: Mention related compounds, such as , which is used as a positive control in antitumor studies.
Properties
Molecular Formula |
C10H7F3N2O2 |
---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
8-methoxy-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-6-4-2-3-5-7(6)14-9(16)15-8(5)10(11,12)13/h2-4H,1H3,(H,14,15,16) |
InChI Key |
RDUWLTVISYEIRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(NC(=O)N=C21)C(F)(F)F |
Origin of Product |
United States |
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